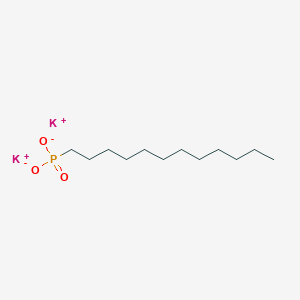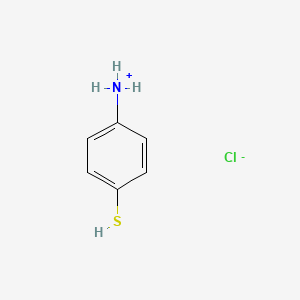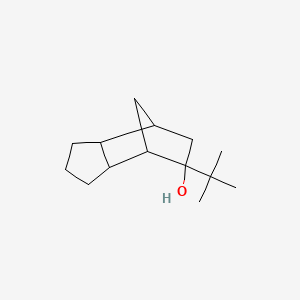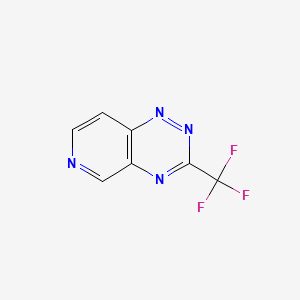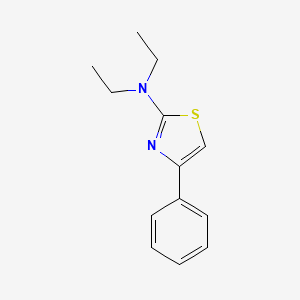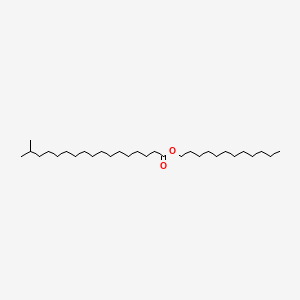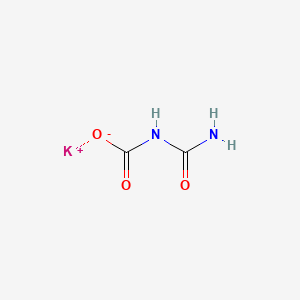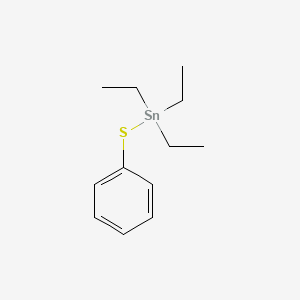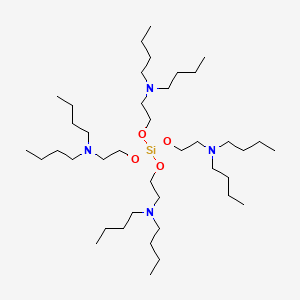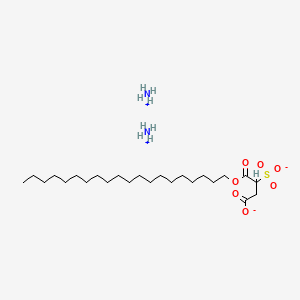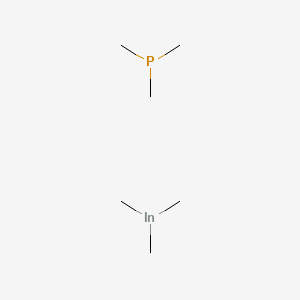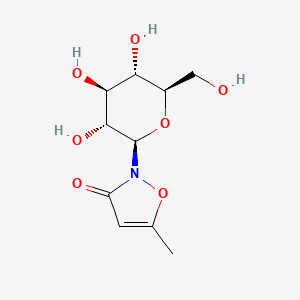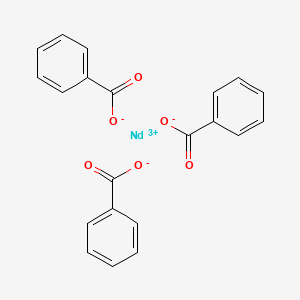
Neodymium(3+) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+) benzoate is a coordination compound formed by the interaction of neodymium ions and benzoate ions. Neodymium is a rare earth element known for its magnetic properties, while benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. The compound has the molecular formula C21H15NdO6 and a molar mass of 507.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(3+) benzoate can be synthesized through the reaction of neodymium(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{NdCl}_3 + 3 \text{C}_6\text{H}_5\text{COONa} \rightarrow \text{Nd(C}_6\text{H}_5\text{COO)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of neodymium oxide with benzoic acid under specific conditions. The process includes dissolving neodymium oxide in a suitable solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction and the product is purified through crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: Ligand exchange reactions using various organic ligands.
Major Products:
Oxidation: Formation of neodymium(III) oxide and benzoic acid derivatives.
Reduction: Formation of neodymium(II) compounds.
Substitution: Formation of new neodymium complexes with different ligands.
Scientific Research Applications
Neodymium(3+) benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and in the development of advanced materials for electronic devices
Mechanism of Action
The mechanism of action of neodymium(3+) benzoate involves the coordination of neodymium ions with benzoate ligands. This coordination enhances the stability and solubility of the compound. The neodymium ions can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions and coordination bonds. These interactions can influence the biological activity of the compound and its potential therapeutic effects .
Comparison with Similar Compounds
Neodymium(III) chloride (NdCl3): A common neodymium compound used in various chemical reactions.
Neodymium(III) nitrate (Nd(NO3)3): Used in the synthesis of other neodymium compounds and as a catalyst.
Neodymium(III) acetate (Nd(CH3COO)3): Utilized in organic synthesis and as a precursor for other neodymium complexes.
Uniqueness: Neodymium(3+) benzoate is unique due to its specific coordination with benzoate ligands, which imparts distinct chemical and physical properties. The aromatic nature of the benzoate ligands enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.
Properties
CAS No. |
20765-15-5 |
|---|---|
Molecular Formula |
C21H15NdO6 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
neodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Nd/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
HPCGPGSYNUPEKZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


